molecular formula C8H10Cl2N2O B1473383 2-(Azetidin-3-yloxy)-3-chloropyridine hydrochloride CAS No. 2098098-63-4

2-(Azetidin-3-yloxy)-3-chloropyridine hydrochloride

Cat. No. B1473383
CAS RN: 2098098-63-4
M. Wt: 221.08 g/mol
InChI Key: ZFLMIPYJSOLUDF-UHFFFAOYSA-N
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Description

The compound “2-(Azetidin-3-yloxy)-3-chloropyridine hydrochloride” appears to contain an azetidine ring, which is a four-membered cyclic amine, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The azetidine ring is attached to the pyridine ring via an ether linkage. The pyridine ring also has a chlorine atom attached to it. The entire compound is a hydrochloride, indicating that it is a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyridine rings, the ether linkage, and the chlorine atom. The presence of the nitrogen atom in the azetidine ring and the pyridine ring would likely impart basicity to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine and pyridine rings, the ether linkage, and the chlorine atom. The azetidine ring might undergo reactions typical of cyclic amines, while the pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and pyridine rings might influence its boiling point, melting point, and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

Azetidines and their derivatives are known for their thermal stability and ease of handling, making them valuable in synthetic chemistry. These compounds participate in reactions with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. The ring-opening reactions of azetidines allow for the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. Furthermore, azetidines can be synthesized from acyclic precursors, such as γ-haloamines and γ-aminoalcohols, through various methodologies including reduction of β-lactams and transformations of heterocycles like aziridines and oxetanes (Singh, D’hooghe, & Kimpe, 2008).

Medicinal Chemistry Applications

The exploration of azetidine derivatives in medicinal chemistry has led to the identification of compounds with promising biological activities. For example, azetidinones have been synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities. These studies have revealed the potential of azetidinone analogues as therapeutic agents against various bacterial and fungal strains, as well as mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). Additionally, novel azetidinone derivatives have been designed and synthesized, displaying significant antidepressant and nootropic activities, underscoring the potential of the azetidinone scaffold in the development of central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information about its use, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. It could potentially be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

2-(azetidin-3-yloxy)-3-chloropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-7-2-1-3-11-8(7)12-6-4-10-5-6;/h1-3,6,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLMIPYJSOLUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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